

Application Notes: Immunohistochemical Staining of CCR8 in Human Tissues

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Compound of Interest

Compound Name: R243

Cat. No.: B15604284

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Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor primarily expressed on regulatory T cells (Tregs), particularly within the tumor microenvironment (TME), as well as on other immune cells like Th2 cells and natural killer cells.[1] Its interaction with its primary ligand, CCL1, plays a crucial role in mediating immune cell trafficking, chemotaxis, and the regulation of immune responses.[1][2] The upregulation of CCR8 on tumor-infiltrating Tregs is associated with an immunosuppressive TME, contributing to tumor immune evasion.[3] Consequently, CCR8 has emerged as a promising therapeutic target in oncology and inflammatory diseases. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CCR8 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Note on Antibody Clone R243: While these application notes provide a general protocol for CCR8 immunohistochemistry, a specific antibody clone designated "R243" for CCR8 could not be definitively identified in publicly available resources. The following protocol is based on validated anti-CCR8 polyclonal and monoclonal antibodies suitable for IHC. Researchers should always refer to the specific antibody datasheet for optimal results.

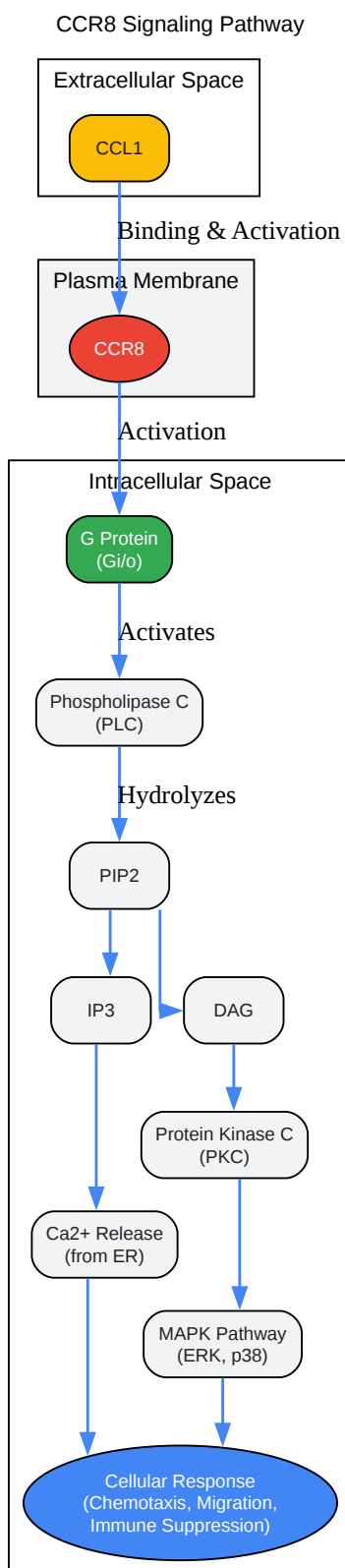
Quantitative Data Summary

Successful immunohistochemical staining relies on the careful optimization of experimental parameters. The following table summarizes recommended starting concentrations and conditions for commercially available anti-CCR8 antibodies validated for IHC on human FFPE tissues.

Antibody Type	Recommended Dilution/Concentration	Antigen Retrieval Method	Incubation Time (Primary Antibody)
Rabbit Polyclonal	1:100 - 1:1000	Heat-Induced Epitope Retrieval (HIER) with EDTA-based buffer (pH 8.0)	60 minutes at room temperature or overnight at 4°C
Rabbit Polyclonal	28 µg/mL	Heat-Induced Epitope Retrieval (HIER)	60 minutes at room temperature

CCR8 Signaling Pathway

The binding of the chemokine CCL1 to its receptor CCR8, a G protein-coupled receptor, initiates a signaling cascade that is pivotal for the migration and function of regulatory T cells (Tregs) and other immune cells. This pathway is a key regulator of immune responses, particularly within the tumor microenvironment.



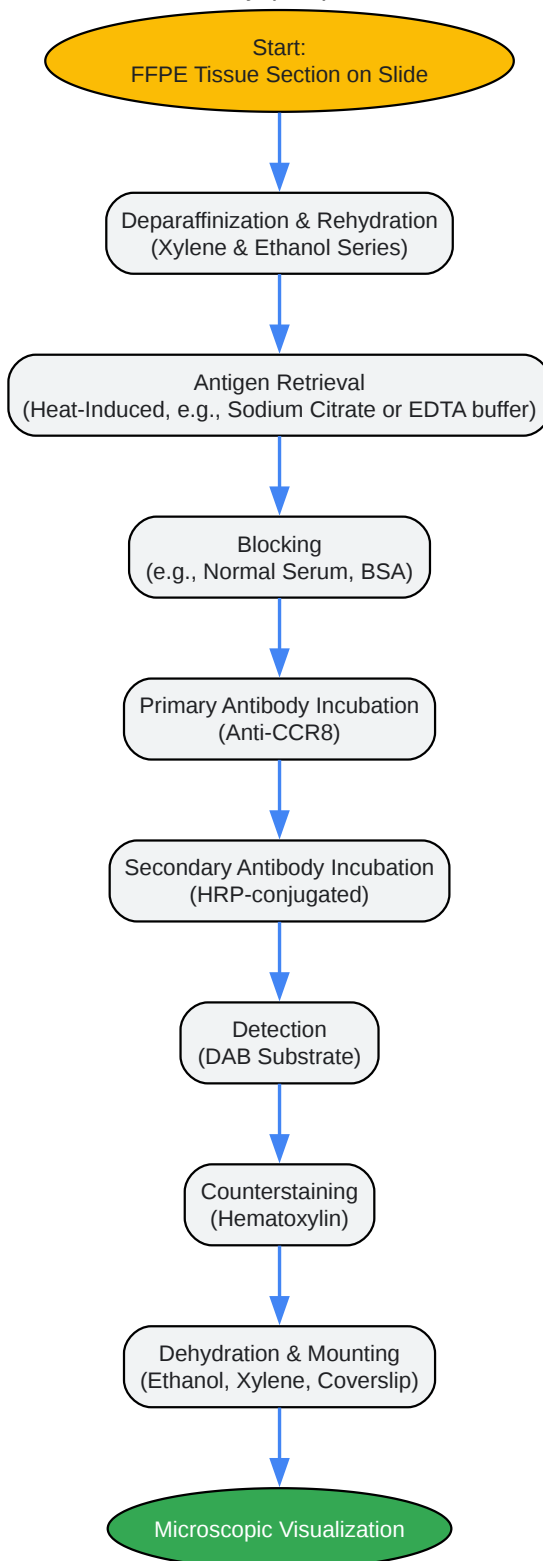
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A diagram of the CCR8 signaling cascade.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing immunohistochemistry to detect CCR8 in formalin-fixed, paraffin-embedded tissue sections.

Immunohistochemistry (IHC) Workflow for CCR8



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A flowchart of the IHC process for CCR8 detection.

Detailed Experimental Protocol: Immunohistochemical Staining of CCR8

This protocol provides a general guideline for the detection of CCR8 in FFPE human tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials and Reagents:

- Formalin-fixed, paraffin-embedded human tissue sections (4-5 μ m) on positively charged slides
- Xylene, histology grade
- Ethanol (100%, 95%, 70%), histology grade
- Deionized or distilled water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
- Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
- Hydrogen Peroxide Block (3% H_2O_2 in methanol)
- Blocking Buffer (e.g., 5% normal goat serum in TBS)
- Primary Antibody: Anti-CCR8 antibody (refer to Table 1 for starting dilutions)
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:

- Incubate slides in xylene: 2 changes for 5 minutes each.
- Incubate in 100% ethanol: 2 changes for 3 minutes each.
- Incubate in 95% ethanol: 1 change for 3 minutes.
- Incubate in 70% ethanol: 1 change for 3 minutes.
- Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval:
 - Immerse slides in the appropriate antigen retrieval buffer.
 - Heat the slides in a water bath, steamer, or pressure cooker to 95-100°C for 20-30 minutes.
 - Allow the slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides with wash buffer (TBS-T) for 5 minutes.
- Peroxidase Block:
 - Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse slides with wash buffer (TBS-T) for 2 changes of 5 minutes each.
- Blocking:
 - Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-CCR8 primary antibody to the optimized concentration in blocking buffer.
 - Incubate the slides with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.

- Secondary Antibody Incubation:
 - Rinse slides with wash buffer (TBS-T) for 3 changes of 5 minutes each.
 - Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
- Detection:
 - Rinse slides with wash buffer (TBS-T) for 3 changes of 5 minutes each.
 - Prepare the DAB substrate solution according to the manufacturer's instructions.
 - Incubate the slides with the DAB substrate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
 - Stop the reaction by rinsing the slides with deionized water.
- Counterstaining:
 - Immerse the slides in hematoxylin for 1-2 minutes.
 - Rinse with deionized water.
 - "Blue" the sections in running tap water or a bluing agent.
- Dehydration and Mounting:
 - Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
 - Clear the slides in xylene.
 - Apply a drop of mounting medium and place a coverslip.
- Visualization:
 - Examine the slides under a light microscope. CCR8 staining is expected to be localized to the cell membrane of positive cells.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No Staining or Weak Staining	Incorrect primary antibody dilution.	Optimize antibody concentration by testing a range of dilutions.
Inadequate antigen retrieval.	Ensure proper pH of the retrieval buffer and optimize heating time and temperature.	
Primary antibody not suitable for IHC-P.	Confirm that the antibody is validated for use in formalin-fixed, paraffin-embedded tissues.	
High Background Staining	Primary antibody concentration too high.	Decrease the primary antibody concentration.
Incomplete blocking.	Increase the blocking time or use a different blocking agent.	
Endogenous peroxidase activity not fully quenched.	Increase the incubation time in hydrogen peroxide block.	
Non-specific Staining	Cross-reactivity of the secondary antibody.	Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.
Tissue dried out during the procedure.	Keep the slides in a humidified chamber during incubations and do not allow them to dry.	

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References

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